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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the patient screening criteria and
experimental protocols for clinical studies of KIO-301, a novel molecular photoswitch designed
to restore vision in patients with inherited retinal diseases.

Introduction to KIO-301

KIO-301 is a first-in-class, light-sensing small molecule under development for the treatment of
inherited retinal diseases, including Retinitis Pigmentosa (RP), Choroideremia, and Stargardt
disease.[1][2][3][4][5] It functions as a "molecular photoswitch,” designed to confer light
sensitivity to retinal ganglion cells (RGCs) after the degeneration of photoreceptor cells (rods
and cones). When activated by light, KIO-301 alters ion flow across the RGC membrane,
triggering these cells to send signals to the brain, thereby bypassing the non-functional
photoreceptors and potentially restoring visual function. This gene-agnostic approach makes
KIO-301 a potential treatment for a wide range of genetic mutations causing these diseases.

Patient Screening Criteria for KIO-301 Clinical Trials

Patient selection is critical for the success of KIO-301 clinical trials. The following tables
summarize the key inclusion and exclusion criteria for the ABACUS-1 (Phase 1/2) and
ABACUS-2 (Phase 2) studies.

Table 1: Inclusion Criteria for KIO-301 Studies
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Criteria ABACUS-1 (Phase 1/2) ABACUS-2 (Phase 2)
Age 18 to 80 years 18 years or older
Clinical diagnosis of non-
) ) Clinical diagnosis of Retinitis syndromic Retinitis
Diagnosis ) ) ] i
Pigmentosa or Choroideremia.  Pigmentosa (Usher's
Syndrome Type Il is allowed).
- Cohort 1: No light perception
(NLP) or bare light perception - No Light Perception (NLP)
(BLP) with LogMar > 2.9 confirmed by inability to see a
] ] (BRVT). - Cohort 2: Counting pen torch light at 25 cm
Visual Acuity

fingers (CF) or hand motion
(HM) with LogMar < 2.9 and >
1.6 (BRVT). - Cohort 3: No
light perception (NLP).

(assigned LogMar of 4.0). -
Low Vision (LV) with LogMar >
1.6 and < 4.0 (BRVT).

Inter-eye Acuity

Similar visual acuity in both
eyes (LogMar difference <
0.05).

Not explicitly stated, but
bilateral treatment is

administered.

General Health

Willing and able to provide
informed consent and attend

all study visits.

Willing and able to provide
informed consent, follow
instructions, and attend all

study visits.

Table 2: Exclusion Criteria for KIO-301 Studies
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ABACUS-1 (Phase 1/2) & ABACUS-2
(Phase 2)

Criteria

- Evidence of material/substantial optic nerve
disease. - History of retinal detachment(s). -
Clinically significant ocular diseases (e.g.,
corneal oedema, uveitis, severe

Ocular Conditions keratoconjunctivitis sicca) that could interfere
with study assessments. - High intraocular
pressure (IOP) > 22 mm Hg. - Previous
intraocular surgery (excluding phakocataract
surgery). - Aphakia. - History of high myopia (>
6 diopters).

- Any other material/substantial disease that, in

the investigator's opinion, is likely to interfere

with the study objectives or put the participant at

. N risk. - Psychiatric conditions that preclude

Systemic Conditions ) ) o

compliance with the protocol. - Clinically

significant abnormalities in medical history, vital

signs, blood chemistry, hematology, urinalysis,

or a 12-lead electrocardiogram (ECG).

Other than intravitreal corticosteroids,
) o participants must not receive intravitreal
Concomitant Medications ) o ] ]
concomitant medications from Screening until

the end of the study.

) Pregnant or breastfeeding, or plan to become
Pregnancy/Breastfeeding )
pregnant during the study.

Experimental Protocols

Detailed protocols are essential for accurate and reproducible patient screening and
assessment.

Visual Acuity Assessment: Berkeley Rudimentary Vision
Test (BRVT)
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The Berkeley Rudimentary Vision Test (BRVT) is utilized to assess visual acuity in patients with
severe vision loss.

Methodology:

o Patient Preparation: The patient is seated at a standardized distance from the test chart. The
eye not being tested is occluded.

o Stimulus Presentation: The test uses high-contrast tumbling "E" optotypes of varying sizes,
corresponding to different LogMar values.

» Patient Response: The patient is asked to identify the orientation of the "E" (up, down, left, or
right).

e Scoring: The smallest optotype size for which the patient can correctly identify the orientation
determines their LogMar visual acuity score. A LogMar of >2.9 is indicative of bare light
perception or no light perception.

Functional Vision Assessment

Functional vision is a key efficacy endpoint in KIO-301 trials.
Methodology:

» Mobility and Orientation Testing: The Ora-MLOMTM (Multiluminance Orientation and
Mobility) High Contrast Room Exit test is used to assess a patient's ability to navigate a
controlled environment under various lighting conditions.

o Patient-Reported Outcomes: The National Eye Institute's Visual Functioning Questionnaire-
25 (NEI VFQ-25) is administered to capture the patient's subjective experience of their vision
in everyday activities.

Functional Magnetic Resonance Imaging (fMRI)

fMRI is employed to objectively measure changes in brain activity in the visual cortex in
response to light stimulation.

Methodology:
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o Patient Preparation: The patient is positioned within the MRI scanner.

» Stimulus Presentation: A light stimulus is presented to the patient's eyes.

e Image Acquisition: fMRI scans are acquired to detect blood-oxygen-level-dependent (BOLD)

signals in the brain.

o Data Analysis: The fMRI data is analyzed to identify areas of increased activity in the primary

(V1) and extra-striate visual cortex, indicating a response to the light stimulus.

Visualizations

KI0-301 Mechanism of Action

Diseased Retina

Degenerated ] ]
Photoreceptors Viable Retinal Neural Signal gl \/ic.al Cortex
(Rods and Cones) Ganglion Cells (RGCs)

Brain

Activates KI0-301 (Inactive)

KIO-301 (Active)

Enters RGCs

Click to download full resolution via product page

Caption: KIO-301 enters viable RGCs and is activated by light, enabling the RGCs to signal the

visual cortex.

KI10-301 Clinical Trial Patient Screening Workflow
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- Informed Consent

<

eets Inclusion

Exclusion Criteria Assessment
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- Concomitant Medications
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- Functional Vision (MLOM)
- Patient-Reported Outcomes (VFQ-25)
- fMRI
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Enrollment in KIO-301 Study
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Caption: Logical flow for screening patients for eligibility in KIO-301 clinical trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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